molecular formula C17H22F3N3O3 B2892056 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 1956692-01-5

8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Cat. No.: B2892056
CAS No.: 1956692-01-5
M. Wt: 373.376
InChI Key: ILTRJQNZTJRAIB-UHFFFAOYSA-N
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Description

8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Trifluoroethyl Group: This step may involve the use of trifluoroethylating agents under controlled conditions.

    Spirocyclization: The formation of the spirocyclic structure is a critical step, often requiring specific catalysts and reaction conditions.

    Functional Group Transformations: Introduction of the carbonyl and nitrile groups through various organic transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile could be investigated for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
  • 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carboxamide
  • 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-methyl

Uniqueness

The uniqueness of 8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[55]undecane-7-carbonitrile lies in its specific spirocyclic structure and the presence of the trifluoroethyl group

Properties

IUPAC Name

8-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O3/c18-17(19,20)11-22-10-12(8-14(22)24)15(25)23-6-3-5-16(13(23)9-21)4-1-2-7-26-16/h12-13H,1-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTRJQNZTJRAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCCN(C2C#N)C(=O)C3CC(=O)N(C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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